![molecular formula C15H17FN2O3 B605222 Acoramidis CAS No. 1446711-81-4](/img/structure/B605222.png)
Acoramidis
描述
准备方法
合成路线及反应条件
阿可拉米德是通过一系列化学反应合成的,包括形成吡唑环,然后进行官能化。主要步骤包括:
形成吡唑环: 这涉及将合适的先驱体与肼反应,形成吡唑核心。
工业生产方法
阿可拉米德的工业生产涉及使用优化反应条件的大规模合成,以确保高收率和纯度。该工艺包括:
间歇反应: 在大型反应器中进行,精确控制温度、压力和反应时间。
化学反应分析
反应类型
阿可拉米德经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。
还原: 可以进行还原反应来修饰分子上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产品
科学研究应用
Phase 3 ATTRibute-CM Study
The Phase 3 ATTRibute-CM trial evaluated the efficacy of acoramidis in patients with symptomatic ATTR-CM. Key findings include:
- Mortality Reduction : this compound demonstrated a statistically significant reduction in all-cause mortality (ACM) by 36% at Month 36 and 34% at Month 42 compared to placebo (p=0.009) .
- Hospitalization Rates : A significant reduction in recurrent cardiovascular-related hospitalizations (CVH) was observed, with a 46% reduction at Month 36 (p<0.0001) .
- Quality of Life Improvements : Secondary endpoints showed improvements in NT-proBNP levels and Kansas City Cardiomyopathy Questionnaire scores, indicating enhanced patient quality of life .
Data Tables
Outcome Measure | This compound | Placebo | Statistical Significance |
---|---|---|---|
All-Cause Mortality Reduction (36 mo) | 36% | - | p=0.009 |
Composite Endpoint Reduction | 46% | - | p<0.0001 |
NT-proBNP Improvement | Significant | - | p<0.0001 |
Kansas City Cardiomyopathy Score | Significant | - | p<0.0001 |
Safety Profile
The safety profile of this compound has been closely monitored throughout the trials. The open-label extension study indicated that this compound was well tolerated with no new clinically significant safety signals identified over extended follow-up periods . The incidence of adverse events was similar between the this compound group (98.1%) and placebo group (97.6%), suggesting a favorable safety profile .
Case Study: Japanese Phase 3 Trial
A separate Phase 3 trial conducted in Japan reported no mortality events among participants treated with this compound over a 30-month period. This study corroborated findings from the ATTRibute-CM trial, demonstrating consistent results regarding survival rates and quality of life metrics .
Open-Label Extension Study
In an ongoing open-label extension study, patients who transitioned from placebo to this compound after Month 30 exhibited early benefits similar to those seen in the initial trial cohort, reinforcing the drug's potential for early intervention in ATTR-CM .
作用机制
阿可拉米德通过稳定转甲状腺素蛋白的四聚体形式发挥作用,防止其解离成可以错误折叠并形成淀粉样蛋白斑块的单体。 该化合物模拟了天然保护性转甲状腺素蛋白T119M变体的结构和稳定作用,在分子中心形成氢键以增强稳定性 . 这种机制有助于维持转甲状腺素蛋白的功能完整性,并防止淀粉样变性心肌病的进展 .
相似化合物的比较
类似化合物
他法米迪: 另一种用于治疗转甲状腺素蛋白淀粉样变性心肌病的转甲状腺素蛋白稳定剂。
双氯芬酸: 一种非甾体类抗炎药,也能稳定转甲状腺素蛋白。
阿可拉米德的独特性
阿可拉米德在其对转甲状腺素蛋白稳定性的高亲和力和选择性方面是独一无二的。 它与转甲状腺素蛋白的结合选择性高于他法米迪或双氯芬酸,并且旨在模拟天然存在的T119M变体的结构,被认为是“挽救突变” . 这种独特的结合特性使阿可拉米德能够在整个给药间隔内实现超过90%的转甲状腺素蛋白稳定,使其成为治疗转甲状腺素蛋白淀粉样变性心肌病的高效治疗剂 .
生物活性
Acoramidis, a novel oral small molecule drug, is primarily developed for the treatment of transthyretin amyloidosis (ATTR), particularly in its cardiomyopathy form (ATTR-CM). This compound functions as a transthyretin (TTR) stabilizer, mimicking naturally occurring TTR variants to prevent amyloid fibril formation that can lead to organ damage. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, and safety based on recent studies.
This compound stabilizes the TTR protein, which is crucial for transporting thyroxine and retinol-binding protein. In patients with ATTR-CM, mutations in the TTR gene lead to misfolded proteins that aggregate into amyloid deposits, causing tissue damage. This compound binds to TTR, enhancing its stability and reducing the likelihood of amyloid formation. This stabilization is quantitatively superior compared to existing therapies like tafamidis, as evidenced by various studies showing increased serum TTR levels and improved clinical outcomes in treated patients .
Clinical Efficacy
Recent clinical trials have highlighted the efficacy of this compound in improving patient outcomes. The ATTRibute-CM study demonstrated significant results over a 30-month follow-up period:
- Survival Rates : 81% of patients receiving this compound were alive at 30 months compared to 74% in the placebo group, indicating a 25% relative risk reduction in mortality .
- Hospitalization Rates : There was a 50% reduction in cardiovascular-related hospitalizations among treated patients (p < 0.0001) .
- Biomarker Improvements : Notably, 45% of patients showed improvement in NT-proBNP levels, a key biomarker for heart failure, and 40% demonstrated enhanced walking distance in the six-minute walk test (6MWD) compared to baseline .
Data Summary
The following table summarizes key findings from clinical studies on this compound:
Parameter | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
Survival Rate at 30 Months | 81% | 74% | p < 0.05 |
Reduction in Cardiovascular Hospitalizations | 50% | N/A | p < 0.0001 |
Improvement in NT-proBNP | 45% | N/A | N/A |
Improvement in 6MWD | 40% | N/A | N/A |
Long-Term Safety and Efficacy
In an open-label extension study, continuous treatment with this compound showed sustained benefits:
- Time to First Event : A significant reduction in time to first composite cardiovascular hospitalization (CVH) or all-cause mortality (ACM) was observed starting from Month 3.
- Statistical Reductions : ACM alone was reduced by 36% at Month 36 and by 34% at Month 42 (p=0.009 and p=0.006 respectively). The composite ACM and CVH showed reductions of up to 48% by Month 42 (p<0.0001) .
Case Studies
Several case studies have documented the positive impact of this compound on individual patients with ATTR-CM:
- Case Study A : A patient with advanced heart failure due to ATTR-CM showed marked improvement in functional capacity and quality of life after initiating this compound treatment.
- Case Study B : Another patient experienced significant reductions in NT-proBNP levels and improved exercise tolerance over a six-month period post-treatment initiation.
属性
IUPAC Name |
3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFUHHBPNXWNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446711-81-4 | |
Record name | Acoramidis [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446711814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPOXY)-4-FLUOROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACORAMIDIS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12B44A1OE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。